molecular formula C23H32N6O5S B1436522 Vardenafil N-oxide CAS No. 448184-48-3

Vardenafil N-oxide

Cat. No. B1436522
M. Wt: 504.6 g/mol
InChI Key: GXUGEZIHENHAGP-UHFFFAOYSA-N
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Description

Vardenafil N-oxide is an impurity of Vardenafil . Vardenafil is a phosphodiesterase 5 inhibitor used to treat erectile dysfunction .


Molecular Structure Analysis

The molecular formula of Vardenafil N-oxide is C23H32N6O5S . The average mass is 504.602 Da and the monoisotopic mass is 504.215485 Da .


Chemical Reactions Analysis

Vardenafil, the parent compound of Vardenafil N-oxide, potently inhibits human phosphodiesterase 5 (PDE5) with an IC50 of 0.7nM . It increases intracellular cGMP in the presence of sodium nitroprusside, an NO donor, in both rabbit and human cavernosal tissue .

Scientific Research Applications

Hepatoprotective Role

Vardenafil N-oxide has shown a hepatoprotective role against experimentally induced hepatitis in mice. A study demonstrated that pretreatment with vardenafil significantly reduced elevated serum levels of transaminases and alkaline phosphatase, key indicators of liver damage. Histopathological examination also indicated reduced necrosis and inflammation in liver tissues, suggesting its potential in liver protection (Ahmed et al., 2017).

Cardiovascular Benefits

Vardenafil N-oxide has been studied for its role in cardiovascular health, particularly in reducing oxidative stress and reversing pulmonary arterial hypertension. In both animal models and humans, it has been found to significantly reduce pulmonary vascular resistance and improve cardiac output. Its ability to reduce oxidative stress biomarkers and increase nitric oxide levels suggests a therapeutic potential in cardiovascular disorders (Fan et al., 2013).

Renoprotective Effects

Recent studies have also explored the renoprotective effects of vardenafil N-oxide. In a rat model of contrast-induced nephropathy, vardenafil showed promising results in reducing serum creatinine levels and decreasing markers of kidney injury, indicating its potential in protecting renal function (Zisis et al., 2022).

Testicular Protection

In a rat model of testicular torsion/detorsion, intraperitoneal administration of vardenafil N-oxide demonstrated protective effects against testicular damage. The treatment significantly reduced oxidative stress markers and apoptosis in testicular tissue, indicating its potential role in urogenital health (Erol et al., 2009).

Impact on Sexual Health

Vardenafil N-oxide is also widely known for its applications in treating erectile dysfunction, primarily through its action as a phosphodiesterase-5 inhibitor. It enhances smooth muscle relaxation and promotes blood flow, particularly in penile tissues, thereby improving erectile function. This use is well-documented across various studies, highlighting its significance in sexual health (Tejada et al., 2001).

properties

IUPAC Name

2-[2-ethoxy-5-(4-ethyl-4-oxidopiperazin-4-ium-1-yl)sulfonylphenyl]-5-methyl-7-propyl-3H-imidazo[5,1-f][1,2,4]triazin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H32N6O5S/c1-5-8-20-24-16(4)21-23(30)25-22(26-28(20)21)18-15-17(9-10-19(18)34-7-3)35(32,33)27-11-13-29(31,6-2)14-12-27/h9-10,15H,5-8,11-14H2,1-4H3,(H,25,26,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXUGEZIHENHAGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC(=C2N1N=C(NC2=O)C3=C(C=CC(=C3)S(=O)(=O)N4CC[N+](CC4)(CC)[O-])OCC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32N6O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401105784
Record name 2-[2-Ethoxy-5-[(4-ethyl-4-oxido-1-piperazinyl)sulfonyl]phenyl]-5-methyl-7-propylimidazo[5,1-f][1,2,4]triazin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401105784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

504.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Vardenafil N-oxide

CAS RN

448184-48-3
Record name 2-[2-Ethoxy-5-[(4-ethyl-4-oxido-1-piperazinyl)sulfonyl]phenyl]-5-methyl-7-propylimidazo[5,1-f][1,2,4]triazin-4(1H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=448184-48-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Vardenafil N-oxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0448184483
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-[2-Ethoxy-5-[(4-ethyl-4-oxido-1-piperazinyl)sulfonyl]phenyl]-5-methyl-7-propylimidazo[5,1-f][1,2,4]triazin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401105784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Imidazo[5,1-f][1,2,4]triazin-4(1H)-one, 2-[2-ethoxy-5-[(4-ethyl-4-oxido-1-piperazinyl)sulfonyl]phenyl]-5-methyl-7-propyl-
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name VARDENAFIL N-OXIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QX91C62KRS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Vardenafil N-oxide
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Citations

For This Compound
4
Citations
VV Reddy, MV Naga Brahmeswara Rao… - Synthetic …, 2012 - Taylor & Francis
… Vardenafil N-oxide impurity was presumably formed by aerial oxidation of vardenafil, and it was prepared from vardenafil (1a) by treating with per acetic acid in dichloromethane (…
Number of citations: 7 www.tandfonline.com
LP Herbert, DB Becker-Krail, WC Cory - Chemosphere, 2015 - Elsevier
As pharmaceutically active compounds (PhACs) are increasingly detected in the aquatic environment, the importance of investigating their transformation products–products of naturally …
Number of citations: 12 www.sciencedirect.com
M Gawlik, R Skibiński - International Journal of Mass Spectrometry, 2018 - Elsevier
… M3 metabolite (m/z 505.2215, C 23 H 33 N 6 O 5 S) was identified as the vardenafil N-oxide. Characteristic fragment with m/z 477.1893 (C 21 H 29 N 6 O 5 S) which belong to the one of …
Number of citations: 5 www.sciencedirect.com
MA Gouda - Journal of Heterocyclic Chemistry, 2018 - Wiley Online Library
… Moreover, [14C]-labeled vardenafil N-oxide 32 was synthesized by oxidation of [14C]-labeled vardenafil 1 with 3-chloroperbenzoic acid in dichloromethane (Scheme 22) 13. …
Number of citations: 3 onlinelibrary.wiley.com

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